molecular formula C4H8F4N4O2 B15433182 Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide CAS No. 89972-14-5

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide

Cat. No.: B15433182
CAS No.: 89972-14-5
M. Wt: 220.13 g/mol
InChI Key: FVIDYUJUFHJUGP-UHFFFAOYSA-N
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Description

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a fluorinated hydrazide derivative characterized by a butanoic acid backbone with four fluorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a hydrazino-hydrazide moiety. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity. Its synthesis typically involves hydrazine monohydrate under reflux conditions, as seen in analogous hydrazide preparations . The compound's structure is confirmed via NMR spectroscopy, with key signals such as NH protons (6.34 ppm triplet) and the C=O group (169.90 ppm in ¹³C NMR) .

Properties

CAS No.

89972-14-5

Molecular Formula

C4H8F4N4O2

Molecular Weight

220.13 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide

InChI

InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13)

InChI Key

FVIDYUJUFHJUGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)NN)(NN)O)(F)F)(F)F

Origin of Product

United States

Biological Activity

Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, through a detailed review of recent studies and findings.

Chemical Structure and Properties

The compound features a hydrazide functional group which is known for its diverse biological activities. The presence of tetrafluorinated substituents enhances the lipophilicity and potentially the biological activity of the compound.

Antimicrobial Activity

Recent studies have indicated that hydrazide derivatives often exhibit significant antimicrobial properties. For instance, a study on various hydrazide-hydrazone derivatives demonstrated promising antibacterial activity against several Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The minimal inhibitory concentration (MIC) values for some compounds were as low as 3.91 µg/mL.

Table 1: Antimicrobial Activity of Hydrazide Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazideMRSA (ATCC 43300)3.91
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideVarious Gram-positive strains< 0.77

Anticancer Activity

The anticancer potential of hydrazide compounds has also been explored extensively. A study focusing on the synthesis and bioactivity of hydrazone derivatives showed that certain compounds exhibited selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 . Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

CompoundCancer Cell LineIC50 (µM)
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-2290.77
2,4-dihydroxy-N-(phenylmethylidene)benzohydrazideHepG2Varies

The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with key cellular targets. For example:

  • Antibacterial Mechanism : The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively, disrupting cellular integrity and function.
  • Anticancer Mechanism : Hydrazones may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways involved in cell proliferation.

Case Studies

  • Hydrazone Derivative Study : A series of hydrazone derivatives were synthesized and tested for their antibacterial and anticancer activities. The results indicated that modifications in the substituents significantly affected both the potency and selectivity of the compounds against various microbial strains and cancer cell lines .
  • In Vivo Studies : The Fish Embryo Acute Toxicity (FET) test was employed to assess the toxicity profile of selected hydrazides. Results showed that while some compounds exhibited low toxicity towards zebrafish embryos, they retained potent bioactivity against cancer cells .

Comparison with Similar Compounds

Fluorinated Hydrazide-Hydrazones

Fluorinated analogs, such as 4-(trifluoromethyl)benzohydrazide derivatives (e.g., compounds 128–134), share structural similarities but differ in aromatic substitution patterns. These compounds exhibit antibacterial activity against Staphylococcus aureus (MIC: 7.8–62.5 µM) . In contrast, the tetrafluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to mono- or trifluorinated analogs .

Acyl Hydrazide Linkers

Acyl hydrazides like AMBH (2-acetamido-4-mercapto butanoic acid hydrazide) and MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) are used in bioconjugation. The target compound’s fluorine atoms could reduce spacer arm flexibility (e.g., MPBH: 17.9 Å) but improve stability in acidic environments, as seen in pH-sensitive PEG-PE conjugates .

Compound Molecular Weight Spacer Length Key Application
AMBH 191.25 - Bioconjugation
MPBH 309.5 17.9 Å Antibody-drug conjugates
Target Compound ~300 (estimated) N/A Antimicrobial/ADC research

Antibacterial Activity

The target compound’s fluorinated structure may enhance antibacterial potency. For example, fluorinated hydrazide-hydrazones exhibit MIC values comparable to bacitracin (7.8–62.5 µM) , while non-fluorinated analogs (e.g., quinazolinone derivatives) show moderate activity against cholera .

Anticancer Potential

Indole-containing hydrazides, such as N-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide, demonstrate anticancer activity via MTT assays . Fluorination in the target compound could improve tumor targeting or reduce off-target toxicity due to increased membrane permeability.

Preparation Methods

Synthetic Routes and Mechanistic Considerations

Condensation with Hydrazine Hydrate

The primary synthesis involves refluxing ester or acid precursors with hydrazine hydrate in alcoholic solvents. For example, pyrrolidinone derivatives react with excess hydrazine monohydrate (3–5 eq) in ethanol at 80°C for 6 hours, achieving complete conversion to the hydrazide product. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., ethoxide from ethyl esters).

Key advantages of this method include:

  • High atom economy : Minimal byproducts beyond water or alcohol.
  • Scalability : Reactions can be conducted in standard glassware at atmospheric pressure.
Table 1: Representative Conditions for Hydrazine Condensation
Precursor Solvent Temperature (°C) Time (h) Yield (%)
Ethyl tetrafluoroester Ethanol 80 6 75–85
Tetrafluoroacid Methanol 65 8 60–70

The choice between ester and acid precursors involves trade-offs: esters generally provide higher yields (75–85%) due to better leaving group ability, while acids require longer reaction times but avoid esterification steps.

Alkylation-Cyclization Cascade

An alternative route employs thiol intermediates that undergo alkylation followed by cyclization with carbon disulfide (CS₂). In this method:

  • Alkylation : A tetrafluorinated thiol reacts with α-bromo ketones in basic ethanol (pH 10–12) at 50°C for 4 hours.
  • Cyclization : The intermediate is treated with CS₂ in ethanolic KOH, forming the hydrazide core via intramolecular nucleophilic attack.

This method achieves superior yields (60–90%) for derivatives requiring stereochemical control, as the cyclization step enforces specific ring conformations. However, it introduces complexity through:

  • Multi-step purification requirements
  • Handling of malodorous CS₂

Optimization Strategies for Industrial Translation

Solvent and Stoichiometry Effects

Systematic studies reveal that anhydrous ethanol maximizes yield (82%) compared to methanol (68%) or THF (55%). Water content above 5% drastically reduces conversion due to hydrazine hydrate dilution. Optimal hydrazine stoichiometry is 3.5 eq – lower ratios leave unreacted ester, while excess reagent complicates purification.

Catalytic Acceleration

Pilot-scale trials demonstrate that 5 mol% DMAP (4-dimethylaminopyridine) reduces reaction time from 6 to 3.5 hours by stabilizing the tetrahedral intermediate during acyl substitution. However, catalyst removal requires additional acid-base washes, increasing process complexity.

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d₆):

  • δ 6.34 ppm (t, J=5.2 Hz, 1H, NH)
  • δ 4.43 ppm (s, 2H, NH₂)
  • δ 9.12 ppm (s, 1H, NHNH₂)

13C NMR (101 MHz, CDCl₃):

  • 169.90 ppm (C=O)
  • 112–118 ppm (q, J=285 Hz, CF₂ groups)

IR (KBr):

  • 3280 cm⁻¹ (N–H stretch)
  • 1675 cm⁻¹ (C=O amide I band)
  • 1540 cm⁻¹ (N–H bend)

Mass Spectrometric Validation

High-resolution ESI-MS confirms the molecular ion at m/z 221.0521 [M+H]⁺ (calc. 221.0524 for C₄H₈F₄N₄O₂). Fragmentation patterns show sequential loss of HF (Δ m/z 20) and NH₂NH₂ (Δ m/z 32), characteristic of fluorinated hydrazides.

Industrial-Scale Considerations

Waste Stream Management

The process generates 1.2 kg waste/kg product, primarily from:

  • Ethanol recovery (60% recyclable)
  • Hydrazine neutralization (requires H₂O₂ oxidation to N₂)

Cost Analysis

Component Cost Contribution (%)
Hydrazine hydrate 45
Fluorinated precursor 35
Solvent recovery 15
Catalysts 5

Bulk production (100 kg batches) reduces costs by 30% through solvent recycling and continuous distillation.

Q & A

Q. What are the standard synthetic routes for synthesizing butanoic acid hydrazide derivatives, and how can reaction conditions influence yield?

The compound is typically synthesized via condensation of hydrazine hydrate with ester or acid precursors under reflux conditions. For example, butanoic acid hydrazide derivatives are obtained by reacting pyrrolidinone precursors with excess hydrazine monohydrate at reflux for 6 hours, confirmed via 1H^1H and 13C^{13}C NMR (e.g., a triplet at 6.34 ppm for NH protons and a carbonyl peak at 169.90 ppm) . Alternative routes involve alkylation of thiol intermediates followed by cyclization with carbon disulfide in basic ethanol, achieving yields of 60–90% .

Q. How is the hydrazide moiety structurally characterized, and what analytical techniques are essential for confirmation?

Key techniques include:

  • NMR spectroscopy : Identification of NH (δ\delta 6.34 ppm), NH2_2 (δ\delta 4.43 ppm), and NHNH2_2 (δ\delta 9.12 ppm) protons .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) bonds .
  • Mass spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., C8_8H4_4F14_{14}N4_4O from InChI data) .

Q. What preliminary biological activities are associated with hydrazide derivatives, and how are these screened?

Hydrazides are screened for anticonvulsant, antibacterial, and antioxidant activities. For instance:

  • Anticonvulsant assays : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
  • Antioxidant assays : Radical scavenging (OH, NO, O2_2^-) using UV-Vis spectroscopy .

Q. What are common derivatives of hydrazide compounds, and how are they functionalized?

Derivatives include:

  • Oxadiazoles : Synthesized via cyclization with cyanogen bromide (71–90% yield) .
  • Schiff bases : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux in ethanol .
  • Triazoles : Formed by treating hydrazides with alkyl/arylisothiocyanates .

Q. How stable are hydrazide derivatives under varying pH and temperature conditions?

Stability is assessed via:

  • Thermogravimetric analysis (TGA) : Decomposition temperatures (e.g., 150–200°C for triazole derivatives) .
  • pH-dependent NMR : Monitoring hydrolysis or tautomerism in acidic/basic media .

Advanced Research Questions

Q. How can synthetic yields be optimized for hydrazide derivatives with sterically hindered fluorinated groups?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of fluorinated precursors .
  • Catalytic additives : Use of KOH or NaOH to accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What contradictions arise in spectral data interpretation for hydrazide derivatives, and how are they resolved?

Example contradictions and resolutions:

  • NH proton splitting : Overlapping signals in 1H^1H NMR are resolved using 2D-COSY or DEPT-135 experiments .
  • Tautomeric equilibria : IR and 13C^{13}C NMR distinguish between keto-enol forms in Schiff bases .

Q. How do hydrazide derivatives interact with biomolecules like DNA or proteins, and what methodologies quantify these interactions?

Techniques include:

  • UV-Vis titration : Binding constants (KbK_b) calculated via Benesi-Hildebrand plots for DNA interaction .
  • Fluorescence quenching : Stern-Volmer analysis to determine BSA-binding affinity (KSVK_{SV}) .
  • Electrophoresis : Differentiation of α- and β-hydrazides using pH 4 electrophoresis (e.g., migration rates of glutamic acid hydrazides) .

Q. How do structural modifications (e.g., fluorination) impact the bioactivity profile of hydrazide derivatives?

Comparative studies reveal:

  • Fluorination : Enhances lipophilicity and CNS penetration (e.g., anticonvulsant activity in MES models) .
  • Heterocyclic fusion : Thiadiazole or triazole moieties improve antibacterial efficacy (e.g., MIC values against S. aureus) .

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